
Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their potential biological activities and therapeutic applications. This specific sequence of amino acids can be of interest in various fields such as biochemistry, pharmacology, and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like proteases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine and cysteine.
Reduction: Reduction reactions can reverse oxidative modifications.
Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases like trypsin or chemical hydrolysis using strong acids or bases.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized forms of specific amino acid residues.
Reduction: Reduced forms of oxidized residues.
Wissenschaftliche Forschungsanwendungen
Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine has several scientific research applications:
Biochemistry: Studying protein-protein interactions and enzyme-substrate relationships.
Pharmacology: Investigating potential therapeutic effects and drug development.
Medicinal Chemistry: Designing peptide-based drugs and understanding their mechanisms of action.
Industry: Developing peptide-based materials and biotechnological applications.
Wirkmechanismus
The mechanism of action of Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine depends on its specific biological target. Peptides can interact with receptors, enzymes, or other proteins to modulate biological pathways. The exact molecular targets and pathways involved would require specific experimental studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-prolyl-L-isoleucyl-L-prolyl-L-asparagine: Another peptide with a similar sequence but different amino acid composition.
Glycyl-L-prolyl-L-glutamate: A shorter peptide with different biological activities.
Uniqueness
Glycyl-L-prolyl-L-isoleucyl-L-leucyl-L-prolylglycyl-L-threonyl-L-lysine is unique due to its specific sequence of amino acids, which can confer distinct biological properties and potential therapeutic applications compared to other peptides.
Eigenschaften
CAS-Nummer |
776304-60-0 |
|---|---|
Molekularformel |
C36H63N9O10 |
Molekulargewicht |
781.9 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H63N9O10/c1-6-21(4)29(43-32(50)26-13-9-15-44(26)28(48)18-38)33(51)41-24(17-20(2)3)35(53)45-16-10-12-25(45)31(49)39-19-27(47)42-30(22(5)46)34(52)40-23(36(54)55)11-7-8-14-37/h20-26,29-30,46H,6-19,37-38H2,1-5H3,(H,39,49)(H,40,52)(H,41,51)(H,42,47)(H,43,50)(H,54,55)/t21-,22+,23-,24-,25-,26-,29-,30-/m0/s1 |
InChI-Schlüssel |
UTIAPMHXFZARFQ-WELYWRLKSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C2CCCN2C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




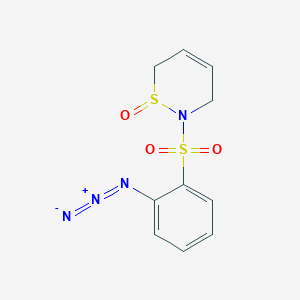
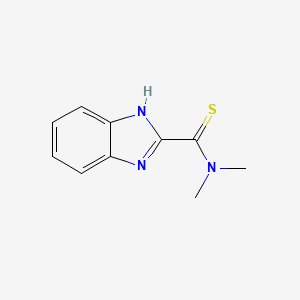
![(2S)-1-({2-[(2-Phenylethyl)amino]ethyl}amino)propan-2-ol](/img/structure/B14225900.png)
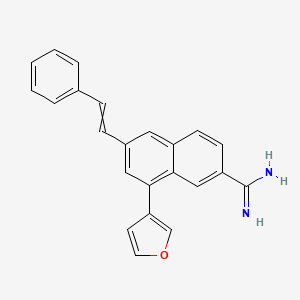
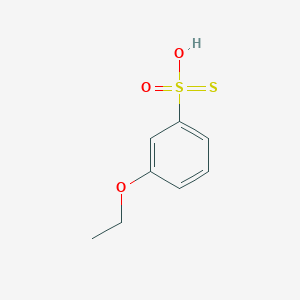
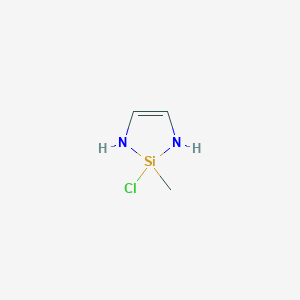
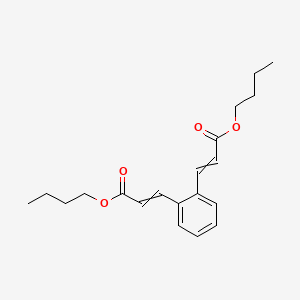

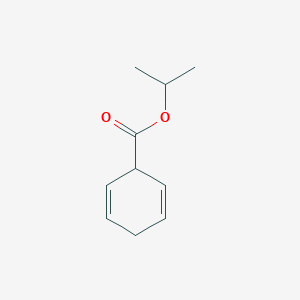
![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)
![4-{(E)-[4-(Dipropylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B14225946.png)
![1-Hexanone, 1-[1,1'-biphenyl]-4-yl-6-hydroxy-](/img/structure/B14225954.png)
